molecular formula C21H20FN3O3 B2751351 N1-(4-fluorophenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898426-94-3

N1-(4-fluorophenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2751351
CAS RN: 898426-94-3
M. Wt: 381.407
InChI Key: RFPZJLSWPQKBCX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It includes a fluorophenethyl group, an oxalamide group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorophenethyl group would contribute an aromatic ring, the oxalamide group would add a carbonyl group and two amide groups, and the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group would introduce a fused ring system .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The aromatic ring in the fluorophenethyl group might undergo electrophilic aromatic substitution, while the amide groups in the oxalamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the fluorine atom and the amide groups could affect its polarity and solubility .

Scientific Research Applications

Anticancer Activity

Compounds with structural features similar to the queried chemical have been explored for their anticancer properties. For instance, analogs with modifications in the pyrroloquinoline and fluorophenyl moieties have shown potent anticancer activities through various mechanisms, including induction of apoptosis and inhibition of cell growth and proliferation (Wang et al., 2009).

Fluorescent Chemosensors

Quinoline derivatives, particularly those incorporating fluorophores, have been used to develop fluorescent chemosensors. These sensors can detect metal ions like Zn2+ in aqueous media, showcasing the potential application of related compounds in environmental monitoring and biological imaging (Kim et al., 2016).

Organic Synthesis

The synthesis and functionalization of pyrroloquinoline derivatives, including halogenation and other modifications, are of significant interest in organic chemistry. These reactions expand the utility of these compounds in synthesizing complex organic molecules, with potential applications in drug development and materials science (Le et al., 2021).

Quinoline as a Privileged Scaffold

Quinoline and its derivatives are recognized as privileged scaffolds in drug discovery, particularly for their anticancer and antimicrobial properties. The structural versatility of quinoline allows for the synthesis of diverse derivatives with a broad spectrum of biological activities, highlighting the relevance of related compounds in medicinal chemistry (Solomon & Lee, 2011).

Antimicrobial Activity

Fluoroquinolone derivatives, similar in structure to the queried compound, exhibit significant antibacterial activity. The introduction of fluorine atoms and other substituents into the quinoline ring system enhances their efficacy against a wide range of Gram-positive and Gram-negative bacteria, underscoring their potential in developing new antibacterial agents (Stefancich et al., 1985).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

Mechanism of Action

Target of Action

The primary targets of this compound are the blood coagulation factors Xa and XIa .

Mode of Action

The compound interacts with its targets, factors Xa and XIa, by inhibiting their activity. This inhibition suppresses thrombosis, a process that leads to the formation of blood clots

Biochemical Pathways

The compound affects the blood coagulation cascade , a biochemical pathway that leads to the formation of blood clots. By inhibiting factors Xa and XIa, the compound disrupts this pathway, reducing the risk of thrombosis .

Result of Action

The inhibition of factors Xa and XIa by the compound leads to a reduction in thrombosis. This can help prevent conditions such as stroke and heart attack, which are often caused by the formation of blood clots .

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-16-5-3-13(4-6-16)7-8-23-20(27)21(28)24-17-10-14-2-1-9-25-18(26)12-15(11-17)19(14)25/h3-6,10-11H,1-2,7-9,12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPZJLSWPQKBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=C(C=C4)F)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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